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Compound of Interest

1-(4-methylbenzyl)-1H-indole-3-
Compound Name:
carbaldehyde

Cat. No.: B114681

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde. Tailored for researchers, scientists, and
professionals in drug development, this document elucidates the structural features of the
molecule through detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein
are grounded in established analytical practices, ensuring reliability and reproducibility.

Introduction: The Significance of Indole-3-
Carbaldehyde Derivatives

Indole-3-carbaldehyde and its derivatives are a pivotal class of heterocyclic compounds,
frequently encountered as key structural motifs in a wide array of biologically active molecules
and natural products. Their versatile chemical nature makes them valuable synthons in
medicinal chemistry for the development of novel therapeutic agents. The introduction of
various substituents onto the indole scaffold allows for the fine-tuning of their physicochemical
and pharmacological properties. The title compound, 1-(4-methylbenzyl)-1H-indole-3-
carbaldehyde, incorporates a 4-methylbenzyl group at the N1 position of the indole ring, a
modification anticipated to influence its electronic and steric characteristics, and consequently,
its biological activity. Accurate and thorough spectroscopic characterization is the cornerstone
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of confirming the chemical identity and purity of such synthesized molecules, forming the basis
for any subsequent biological evaluation.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its
spectroscopic signatures. The structure of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is
depicted below, highlighting the key functional groups that give rise to its characteristic spectral
data.

Caption: Molecular structure of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.

Spectroscopic Data & Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for 1-(4-
methylbenzyl)-1H-indole-3-carbaldehyde, based on established principles and data from
closely related analogs.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (*H NMR) spectroscopy is a powerful technique for elucidating the hydrogen
framework of a molecule. The expected chemical shifts (8) for 1-(4-methylbenzyl)-1H-indole-
3-carbaldehyde are presented in the table below, with assignments justified by the electronic
environment of each proton. Data for the closely related 1-benzyl-1H-indole-3-carbaldehyde,
which shows a singlet for the benzyl CHz at 5.37 ppm, serves as a valuable reference.[1]
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Proton Assignment

Expected Chemical
Shift (8, ppm)

Multiplicity

Justification

Aldehyde-H

~10.0

Singlet (s)

Highly deshielded
proton due to the
electron-withdrawing

nature of the carbonyl

group.

Indole H-2

Singlet (s)

Located adjacent to
the electron-
withdrawing aldehyde
group and the

nitrogen atom.

Indole H-4

Doublet (d)

Perched on the

benzene portion of the
indole ring, deshielded
by the ring current and

adjacent formyl group.

Indole H-5, H-6, H-7

73-7.4

Multiplet (m)

Aromatic protons of
the indole benzene
ring, exhibiting
complex splitting

patterns.

Benzyl CH2

Singlet (s)

Methylene protons
adjacent to the indole

nitrogen and the tolyl

group.

Tolyl H-2', H-6'

Doublet (d)

Aromatic protons on
the tolyl ring ortho to
the methylene bridge.

Tolyl H-3', H-5'

Doublet (d)

Aromatic protons on
the tolyl ring meta to
the methylene bridge.
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) Protons of the methyl
Methyl CHs ~2.3 Singlet (s) ]
group on the tolyl ring.

Experimental Protocol: tH NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality *H NMR spectra is provided
below.

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-methylbenzyl)-1H-indole-3-
carbaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide-de
(DMSO-de). The choice of solvent is critical and should be based on sample solubility.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

¢ Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution
and sensitivity.

o Data Acquisition: Acquire the spectrum at room temperature. Key acquisition parameters
include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number
of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

o Data Processing: Process the raw data by applying a Fourier transform, followed by phase
and baseline correction. Integrate the signals to determine the relative number of protons for
each resonance.

Sample Preparation Data Acquisition Data Processing & Analysis
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Caption: Workflow for *tH NMR Spectroscopic Analysis.
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insight into the carbon skeleton of the molecule. The predicted
chemical shifts for each carbon atom in 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde are
summarized below. These predictions are informed by the known data for 1-benzyl-1H-indole-
3-carbaldehyde.[1]

Expected Chemical Shift (J,

Carbon Assignment Justification
ppm)

The carbonyl carbon is
C=0 (Aldehyde) ~185 o ,

significantly deshielded.

Carbon bearing the aldehyde
C-3 (Indole) ~118

group.
C-3a (Indole) ~125 Bridgehead carbon.

Bridgehead carbon adjacent to
C-7a (Indole) ~138 )

nitrogen.
C-2 (Indole) ~138 Carbon adjacent to nitrogen.

Aromatic carbons of the indole
C-4, C-5, C-6, C-7 (Indole) 110- 124 _

benzene ring.
CHz (Benzyl) ~50 Methylene carbon.

Aromatic carbon of the tolyl
C-1' (Tolyl) ~134 ring attached to the methylene

group.

Aromatic carbons ortho to the
C-2', C-6' (Tolyl) ~127

methylene group.

Aromatic carbons meta to the
C-3', C-5' (Tolyl) ~129

methylene group.

Aromatic carbon bearing the
C-4' (Tolyl) ~138

methyl group.
CHs (Methyl) ~21 Methyl carbon.
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Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy. A higher
concentration (20-50 mg) may be required for 13C NMR due to the lower natural abundance
of the 13C isotope.

e Instrumentation: A 100 MHz or higher frequency spectrometer is recommended.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum to simplify the spectrum to
a series of singlets. A larger number of scans (typically several hundred to thousands) and a
longer relaxation delay (2-5 seconds) are necessary.

» Data Processing: Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Expected Wavenumber

Functional Group Vibration Mode
(cm~)
C=0 (Aldehyde) 1650 - 1680 Stretching
C-H (Aldehyde) 2820 - 2850 and 2720 - 2750 Stretching (Fermi doublet)
C=C (Aromatic) 1450 - 1600 Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C-N 1300 - 1350 Stretching

Experimental Protocol: IR Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
most convenient. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000 to 400 cm~1. Acquire a
background spectrum of the empty sample compartment or pure KBr pellet first, which is
then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, confirming its elemental composition.

o Expected Molecular lon [M]*: m/z = 249.1154 (for C17H15sNO)
o Expected [M+H]*: m/z = 250.1226
Key Fragmentation Pathways:

The most likely fragmentation would involve the cleavage of the benzyl-nitrogen bond, leading
to the formation of a stable tropylium-like cation (m/z = 105) from the 4-methylbenzyl moiety
and an indole-3-carbaldehyde radical cation (m/z = 144).

Gdole-&carbaldehyde radical cation (m/z 144D
—p

E—
4-methylbenzyl cation (m/z 105)

Click to download full resolution via product page

[1-(4-methylbenzyl)-1H-indoIe-S-carbaIdehyde [M]* (m/z 249)]

Caption: Predicted Mass Spectrometry Fragmentation Pattern.
Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with
a liquid chromatography (LC) system.
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« lonization Technique: Electrospray ionization (ESI) is a common and gentle ionization
technique suitable for this type of molecule, which will primarily generate the protonated
molecule [M+H]*.

o Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is
recommended to obtain accurate mass measurements, which can be used to confirm the
elemental composition.

o Data Acquisition: Acquire the mass spectrum in positive ion mode.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework
for the unequivocal identification and characterization of 1-(4-methylbenzyl)-1H-indole-3-
carbaldehyde. The integration of data from 'H NMR, 13C NMR, IR, and MS techniques allows
for a detailed structural elucidation, confirming the connectivity of atoms and the presence of
key functional groups. This foundational knowledge is indispensable for ensuring the quality
and integrity of the compound in further research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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PDF]. Available at: [https://www.benchchem.com/product/b114681#spectroscopic-data-of-1-
4-methylbenzyl-1h-indole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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